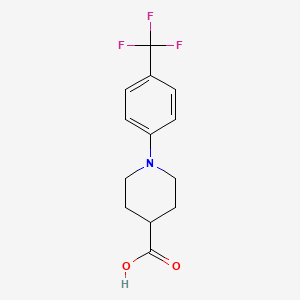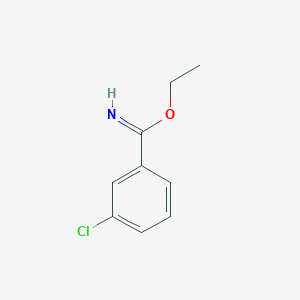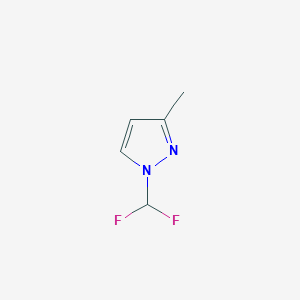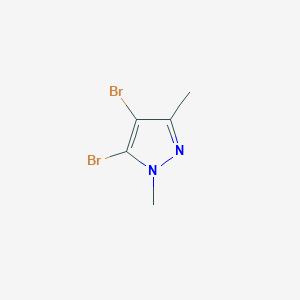![molecular formula C10H15BN2O2 B1312082 Acide [4-(pipérazin-1-yl)phényl]boronique CAS No. 513246-99-6](/img/structure/B1312082.png)
Acide [4-(pipérazin-1-yl)phényl]boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Piperazin-1-yl)phenyl]boronic acid: is an organic compound with the molecular formula C10H15BN2O2. It is a boronic acid derivative that features a piperazine ring attached to a phenyl group, which is further bonded to a boronic acid moiety.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in various catalytic processes, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Drug Development: Investigated for its potential as a building block in the development of new drugs.
Medicine:
Antidepressant Research: Studied for its role in the synthesis of antidepressant molecules via metal-catalyzed reactions.
Antiviral Agents: Explored for its potential in creating antiviral compounds.
Industry:
Material Science: Applied in the development of new materials with specific properties.
Agrochemicals: Used in the synthesis of agrochemical intermediates.
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(Piperazin-1-yl)phenyl]boronic acid . These factors can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature and humidity conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of [4-(Piperazin-1-yl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Piperazin-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Phenols: Formed through oxidation.
Hydroxyl derivatives: Resulting from reduction.
Substituted derivatives: Obtained through nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
(4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid: Features a tert-butoxycarbonyl-protected piperazine ring, offering different reactivity and stability.
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic acid: Contains an additional alkyl group, affecting its steric and electronic properties.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Incorporates a pyridine ring, providing unique chemical behavior and applications.
Uniqueness: [4-(Piperazin-1-yl)phenyl]boronic acid is unique due to its combination of a piperazine ring and a boronic acid group, which imparts versatile reactivity and potential for diverse applications in synthesis, catalysis, and medicinal chemistry .
Propriétés
IUPAC Name |
(4-piperazin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGUGFNLQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCNCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411921 |
Source


|
| Record name | [4-(Piperazin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513246-99-6 |
Source


|
| Record name | [4-(Piperazin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1312028.png)


![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)
